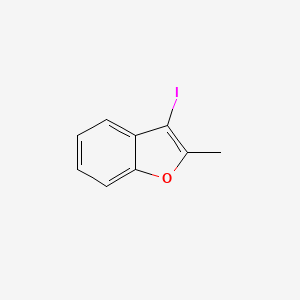

3-Iodo-2-methyl-1-benzofuran

Description

Properties

CAS No. |

133838-76-3 |

|---|---|

Molecular Formula |

C9H7IO |

Molecular Weight |

258.06 g/mol |

IUPAC Name |

3-iodo-2-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7IO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 |

InChI Key |

QNSJQOACDPSMNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)I |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination of 2-Methylbenzofuran

This classical approach involves direct iodination of 2-methylbenzofuran at the 3-position using iodine or iodine sources under controlled conditions.

- Reagents: Iodine (I2), solvents like dichloromethane or acetic acid

- Conditions: Room temperature to mild heating, often with a base or acid catalyst

- Mechanism: Electrophilic aromatic substitution targeting the activated 3-position adjacent to the oxygen in the benzofuran ring

This method is straightforward but may require careful control to avoid polyiodination or side reactions.

Palladium-Catalyzed Sonogashira Coupling Followed by Iodocyclization

A more modern and versatile approach involves:

- Step 1: Sonogashira coupling of o-iodoanisoles or o-iodophenols with terminal alkynes to form arylalkynes.

- Step 2: Electrophilic iodocyclization of the arylalkyne intermediate using iodine to form the 3-iodobenzofuran ring.

- Catalysts: PdCl2(PPh3)2 (2 mol%), CuI (1 mol%)

- Solvent: Triethylamine or dichloromethane

- Temperature: Room temperature to mild heating

- Yields: Typically 70–94% for coupling; iodocyclization proceeds efficiently at room temperature

This method allows for functional group tolerance and structural diversity.

One-Pot Preparation via Hydroxylated Halobenzenes

A one-pot strategy involves:

- Starting from hydroxylated halobenzenes (e.g., 4-hydroxy-3-iodoacetophenone)

- Acetylation followed by Sonogashira coupling with alkynes (e.g., 2-methyl-1-buten-3-yne)

- Deprotection and spontaneous ring closure under basic conditions (KOH in aqueous methanol)

This method yields 3-iodo-2-methylbenzofuran derivatives in moderate yields (~50%) and avoids isolation of intermediates.

Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-(methylthio)benzofurans

Though focused on 3-iodo-2-(methylthio)benzofurans, this method demonstrates the utility of 3-iodo benzofuran intermediates in further functionalization:

- Pd(PPh3)4 catalyst, K2CO3 base

- Solvent: DMF/H2O mixture

- Temperature: 100 °C

- Reaction time: 1–4 hours

- High yields of cross-coupled products indicate the stability and reactivity of 3-iodo substituent.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Iodination | 2-Methylbenzofuran | Iodine, solvent (CH2Cl2, AcOH) | RT to mild heating | Variable | Simple, risk of polyiodination |

| Sonogashira + Iodocyclization | o-Iodoanisole + terminal alkyne | PdCl2(PPh3)2, CuI, I2 | RT, Et3N or CH2Cl2 | 70–94 | High functional group tolerance |

| One-Pot Acetylation + Coupling | 4-Hydroxy-3-iodoacetophenone | Pd(OAc)2, PtBu3*HBF4, CuI, KOH | 40 °C (coupling), 75 °C (ring closure) | ~50 | Avoids intermediate isolation |

| Pd-Catalyzed Cross-Coupling | 3-Iodo-2-(methylthio)benzofuran | Pd(PPh3)4, K2CO3 | 100 °C, DMF/H2O | High | Demonstrates reactivity of 3-iodo group |

- The Sonogashira coupling followed by iodocyclization is a robust and widely used method for synthesizing 3-iodo-2-methylbenzofuran derivatives, offering high yields and functional group compatibility.

- One-pot methods streamline synthesis but may compromise yield; however, they reduce purification steps and reaction time.

- Electrophilic iodination is less selective and may require optimization to prevent over-iodination.

- Palladium-catalyzed cross-coupling reactions using 3-iodo-2-methylbenzofuran as a substrate demonstrate the synthetic utility of this compound in further derivatization.

- Pressure and temperature control, as well as molar ratios of reactants, are critical parameters influencing yield and purity in these syntheses.

The preparation of 3-iodo-2-methyl-1-benzofuran is effectively achieved through palladium-catalyzed Sonogashira coupling of iodinated phenols or anisoles with terminal alkynes, followed by electrophilic iodocyclization. This method balances yield, selectivity, and functional group tolerance. Alternative approaches such as direct electrophilic iodination or one-pot acetylation/coupling strategies provide complementary routes depending on available starting materials and desired scale. The 3-iodo substituent also serves as a versatile handle for further palladium-catalyzed cross-coupling reactions, expanding the compound’s utility in synthetic organic chemistry.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 3-Iodo-2-methyl-1-benzofuran, have been explored for their antimicrobial properties. Research indicates that certain benzofuran derivatives exhibit potent activity against various pathogens. For instance, studies have shown that modifications on the benzofuran ring can enhance antifungal activity against Candida albicans, with specific substitutions leading to increased efficacy .

Anticancer Properties

The compound has demonstrated promising anticancer activities. A study highlighted that benzofuran derivatives can selectively target cancer cell lines, showing significant cytotoxicity against leukemia (K562) and other cancer types while sparing non-cancerous cells . The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzofuran scaffold can enhance its anticancer properties.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | K562 | 5.0 | High |

| Compound B | HeLa | >50 | Low |

| Compound C | HL-60 | 0.1 | High |

Anti-inflammatory Effects

Recent studies have also identified anti-inflammatory effects associated with benzofuran compounds. Specifically, some derivatives have shown inhibition of COX-1 and COX-2 enzymes, which are crucial in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki and Sonogashira reactions, to generate complex molecular architectures . The ability to modify the benzofuran ring allows for the synthesis of a wide range of derivatives with tailored properties.

Table 2: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, DMF, H2O | 85 |

| Sonogashira Reaction | CuI catalyst, DMF | 90 |

Hybrid Compounds

Recent advancements have led to the synthesis of hybrid compounds incorporating this compound with other pharmacologically active moieties, enhancing their biological profiles . These hybrids are being investigated for their potential synergistic effects in treating complex diseases.

Anticancer Activity Case Study

A notable study synthesized a series of benzofuran derivatives based on this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics .

Anti-inflammatory Case Study

Another investigation focused on the anti-inflammatory properties of benzofuran derivatives derived from this compound. The study reported that specific compounds effectively inhibited the production of nitric oxide and other inflammatory markers without cytotoxic effects on normal cells . This highlights the therapeutic potential of these compounds in managing inflammatory disorders.

Mechanism of Action

The biological activity of 3-Iodo-2-methylbenzofuran and its derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes such as tyrosinase or topoisomerase, leading to antiproliferative effects on cancer cells. The iodine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Iodo-2-methyl-1-benzofuran with structurally related benzofuran derivatives, focusing on substituent effects, molecular geometry, and synthetic strategies.

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Key Observations :

Substituent Position and Electronic Effects: The iodine position (C3 vs. C5) significantly alters electronic distribution. In contrast, 5-iodo derivatives (e.g., ) position iodine distally, reducing direct electronic interplay with the furan oxygen . Methyl vs. Bulkier Groups: The 2-methyl group in the target compound provides minimal steric hindrance compared to 2-phenyl () or 2-(3-fluorophenyl) () substituents, which may affect packing efficiency and solubility .

Crystallographic and Steric Considerations :

- Sulfonyl/Sulfinyl Groups : Compounds with sulfonyl () or sulfinyl () groups exhibit distinct torsion angles and intermolecular interactions. For example, in , the sulfonyl group induces a torsion angle of 27.66° between S1 and C11, influencing molecular conformation .

- Heavy-Atom Effects : Iodine’s position impacts X-ray diffraction quality. 5-Iodo derivatives () may offer better crystallographic resolution due to reduced steric clashes compared to 3-iodo analogs .

Synthetic Pathways :

- The evidence highlights iodination as a common strategy, often occurring at C5 due to directing effects of adjacent substituents (e.g., methyl or sulfonyl groups) .

- Sulfinyl/Sulfonyl Introduction : Requires oxidation steps (e.g., thioether to sulfoxide/sulfone), which are unnecessary for the target compound, streamlining its synthesis .

Thermal and Solubility Properties: Sulfonyl-containing derivatives () exhibit higher melting points (~200–220°C) due to strong dipole-dipole interactions, whereas methyl- and iodo-substituted analogs (e.g., target compound) likely have lower melting points (<150°C) . The 3-iodo group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated benzofurans.

Biological Activity

3-Iodo-2-methyl-1-benzofuran is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9IO |

| Molecular Weight | 288.08 g/mol |

| CAS Number | 125123-45-7 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated moderate activity against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 to 64 µg/mL for different strains, highlighting its potential as an antimicrobial agent .

Cytotoxic Effects

The cytotoxicity of this compound was assessed in several cancer cell lines. The compound was found to induce apoptosis in K562 leukemia cells.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| K562 | 25 | 70 |

| HeLa | 30 | 65 |

| MCF-7 | >100 | N/A |

The results indicate that while this compound is effective against certain cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific molecular targets. Studies suggest that it may inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is crucial in inflammatory responses.

In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in IL-6 levels by approximately 50%, indicating its potential utility in inflammatory conditions .

Case Studies

- Cytotoxicity Study on K562 Cells :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-2-methyl-1-benzofuran, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves iodination of 2-methylbenzofuran derivatives. For example, electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) can introduce iodine at the 3-position. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like diiodinated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Key Parameters : Reaction temperature, iodine source (e.g., ICl vs. N-iodosuccinimide), and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns. The methyl group (2-position) appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with benzofuran derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHIO).

- IR : Stretching frequencies for C-I (~500–600 cm) and benzofuran C-O-C (~1250 cm) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC with UV detection) and thermal (melting point analysis) methods. Differential scanning calorimetry (DSC) can detect polymorphic impurities. Cross-validate with elemental analysis (C, H, I content) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray diffraction (XRD) using SHELXL for refinement provides bond lengths/angles and confirms iodine placement. For example, the C-I bond length (~2.09 Å) and torsional angles (e.g., C8-C1-C2-C3) can distinguish between stereoisomers. Use ORTEP-3 for visualizing thermal ellipsoids and validating molecular geometry .

- Case Study : In 5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran ( ), XRD revealed a planar benzofuran core with iodine-induced steric effects, resolved via SHELXL refinement .

Q. What strategies address contradictions in reactivity data for this compound under varying conditions?

- Methodological Answer :

- Comparative Kinetic Studies : Monitor reaction rates (e.g., nucleophilic substitution) in polar aprotic (DMF) vs. protic (MeOH) solvents using UV-Vis or F NMR.

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict regioselectivity in cross-coupling reactions. Compare computed activation energies with experimental yields .

Q. How can researchers design experiments to study the environmental degradation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.